Acetyl-L-carnitine

Übersicht

Beschreibung

Acetylcarnitin ist eine acetylierte Form des Aminosäurederivats L-Carnitin. Es wird auf natürliche Weise vom menschlichen Körper produziert und ist auch als Nahrungsergänzungsmittel erhältlich. Acetylcarnitin spielt eine entscheidende Rolle im mitochondrialen Fettsäurestoffwechsel und unterstützt den Transport von Fettsäuren in die Mitochondrienmatrix, wo der Fettsäurestoffwechsel stattfindet .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Acetylcarnitin kann durch die Reaktion von Carnitin mit Acetyl-CoA synthetisiert werden. Die Acetylgruppe aus Acetyl-CoA verdrängt das Wasserstoffatom in der zentralen Hydroxylgruppe von Carnitin und bildet Acetylcarnitin . Diese Reaktion wird typischerweise durch das Enzym Carnitin-Acetyltransferase katalysiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Acetylcarnitin beinhaltet oft den Einsatz von Hochleistungsflüssigchromatographie (HPLC) und Tandem-Massenspektrometrie (MS/MS) zur Quantifizierung und Reinigung der Verbindung . Diese Methoden gewährleisten eine hohe Reinheit und Ausbeute an Acetylcarnitin, das für pharmazeutische und Nahrungsergänzungsmittel-Anwendungen geeignet ist.

Chemische Reaktionsanalyse

Arten von Reaktionen

Acetylcarnitin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Acetylcarnitin kann oxidiert werden, um Carnitin und Acetyl-CoA zu erzeugen.

Reduktion: Reduktionsreaktionen können Acetylcarnitin wieder in Carnitin umwandeln.

Substitution: Die Acetylgruppe in Acetylcarnitin kann durch andere Acylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Acylierungsmittel: Wie Essigsäureanhydrid oder Acetylchlorid.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Carnitin, Acetyl-CoA und verschiedene Acyl-Carnitin-Derivate .

Wissenschaftliche Forschungsanwendungen

Acetylcarnitin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien eingesetzt.

Biologie: Spielt eine Rolle in der mitochondrialen Funktion und im Energiestoffwechsel.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Neuropathie, Depression und Demenz untersucht .

Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und Pharmazeutika verwendet

Wirkmechanismus

Acetylcarnitin entfaltet seine Wirkung, indem es den Transport von Fettsäuren in die Mitochondrienmatrix unterstützt, wo der Fettsäurestoffwechsel stattfindet. Es dient als Substrat für wichtige Reaktionen, bei denen es eine Acylgruppe aufnimmt und abgibt . In den Zellen spielt Acetylcarnitin eine Schlüsselrolle beim Import von Acyl-CoA in die Mitochondrien und erleichtert die Beta-Oxidation von Fettsäuren, um Acetyl-CoA zu produzieren, das dann im Zitronensäurezyklus zur ATP-Produktion verwendet wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetylcarnitine can be synthesized through the reaction of carnitine with acetyl-CoA. The acetyl group from acetyl-CoA displaces the hydrogen atom in the central hydroxyl group of carnitine, forming acetylcarnitine . This reaction is typically catalyzed by the enzyme carnitine acetyltransferase.

Industrial Production Methods

Industrial production of acetylcarnitine often involves the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for the quantification and purification of the compound . These methods ensure high purity and yield of acetylcarnitine suitable for pharmaceutical and dietary supplement applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetylcarnitine undergoes several types of chemical reactions, including:

Oxidation: Acetylcarnitine can be oxidized to produce carnitine and acetyl-CoA.

Reduction: Reduction reactions can convert acetylcarnitine back to carnitine.

Substitution: The acetyl group in acetylcarnitine can be substituted with other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Acylating agents: Such as acetic anhydride or acetyl chloride.

Major Products Formed

The major products formed from these reactions include carnitine, acetyl-CoA, and various acyl-carnitine derivatives .

Wissenschaftliche Forschungsanwendungen

Acetylcarnitine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Plays a role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and dementia .

Industry: Used in the production of dietary supplements and pharmaceuticals

Wirkmechanismus

Acetylcarnitine exerts its effects by assisting in the transport of fatty acids into the mitochondrial matrix, where fatty acid metabolism occurs. It acts as a substrate for important reactions in which it accepts and gives up an acyl group . Within cells, acetylcarnitine plays a key role in importing acyl-CoA into mitochondria, facilitating the beta-oxidation of fatty acids to produce acetyl-CoA, which is then used in the Krebs cycle for ATP production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Carnitin: Die nicht-acetylierte Form von Acetylcarnitin, die hauptsächlich am Transport von langkettigen Fettsäuren in die Mitochondrien beteiligt ist.

Propionyl-L-Carnitin: Ein weiteres Derivat von L-Carnitin, das zur Behandlung der peripheren arteriellen Verschlusskrankheit eingesetzt wird.

Einzigartigkeit

Acetylcarnitin ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es besonders nützlich für neurologische Anwendungen macht . Seine Acetylgruppe ermöglicht es ihm auch, an Acetylierungsreaktionen teilzunehmen, die in verschiedenen Stoffwechselwegen wichtig sind.

Biologische Aktivität

Acetyl-L-carnitine (ALC) is a naturally occurring compound that plays a significant role in mitochondrial metabolism and exhibits various biological activities. This article discusses the biological activity of ALC, focusing on its mechanisms, effects on different organ systems, and therapeutic potential, supported by case studies and research findings.

Mitochondrial Energy Metabolism

ALC is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a process crucial for energy production. The carnitine shuttle system, involving enzymes such as carnitine palmitoyltransferase (CPT), facilitates this transport. ALC's role in converting fatty acids to acetyl-CoA enables efficient ATP production, which is vital for cellular energy needs .

Antioxidant Properties

ALC exhibits antioxidant effects by reducing oxidative stress and enhancing mitochondrial function. It has been shown to decrease levels of reactive oxygen species (ROS) and improve cellular resilience against oxidative damage . This property is particularly beneficial in conditions characterized by increased oxidative stress, such as neurodegenerative diseases.

Neuroprotective Effects

Research indicates that ALC has neuroprotective properties, particularly in the peripheral nervous system. It promotes nerve regeneration and reduces neuropathic pain through various mechanisms, including the upregulation of neurotrophic factors and modulation of inflammatory pathways . ALC supplementation has been associated with improvements in diabetic neuropathy and pain management in patients undergoing chemotherapy.

Biological Activity in Various Organ Systems

Case Studies and Research Findings

-

Neuroprotection in Diabetic Neuropathy

A double-blind study involving 1773 patients with diabetic neuropathy demonstrated that ALC significantly reduced pain levels and improved nerve function compared to placebo. Patients reported enhanced quality of life due to decreased symptoms . -

Effects on Exercise Performance

In a randomized controlled trial with trained athletes, ALC supplementation did not significantly alter performance times in a 5000 m race but showed trends toward improved recovery metrics post-exercise. The study indicated that while immediate performance may not be affected, ALC could enhance recovery processes . -

Spermatogenic Support under Stress

A study on mouse spermatogonia cells exposed to heat stress revealed that ALC treatment led to increased cell survival rates and reduced oxidative damage. The results suggest that ALC enhances autophagy and mitochondrial function, supporting reproductive health under adverse conditions .

Eigenschaften

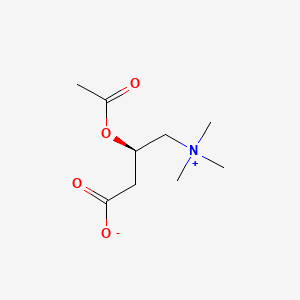

IUPAC Name |

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHQFKQIGNGIED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040956 | |

| Record name | Acetyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water and alcohol. | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanisms of action of acetylcarnitine have not been fully elucidated, but it seems that the main role of acetylcarnitine is to donate an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs. Additionally several studies have found that separate from its metabolic role, acetylcarnitine has neuromodulatory, neurotrophic, and neuroprotective effects that most likely are involved in its positive effects in neurological diseases. In its role in treating male infertility, acetylcarnitine increases the active movement of sperm cells. One study has also mentioned a role for acetylcarnitine as an antioxidant. The study found that through the receptor, tyrosine kinase A, acetylcarnitine was able to decrease the production of free radicals, peroxidation of lipids, and oxidation of proteins as well as decrease glutathione levels and increase thioredoxin., Three primary mechanisms of action are supported by neurochemical outcome measures performed with these models and with in vitro models of acute neuronal cell death. The metabolic hypothesis is based on the oxidative metabolism of the acetyl component of acetyl-L-carnitine and is a simple explanation for the reduction in postischemic brain lactate levels and elevation of ATP seen with drug administration. The antioxidant mechanism is supported by reduction of oxidative stress markers, for example, protein oxidation, in both brain tissue and cerebrospinal fluid. The relatively uncharacterized mechanism of inhibiting excitotoxicity could be extremely important in both acute brain injury and chronic neurodegenerative disorders. New experiments performed with primary cultures of rat cortical neurons indicate that the presence of acetyl-L-carnitine significantly inhibits both acute and delayed cell death following exposure to NMDA, an excitotoxic glutamate antagonist. Finally, several other mechanisms of action are possible, including a neurotrophic effect of acetyl-L-carnitine and inhibition of mitochondrial permeability transition. While the multiple potential mechanisms of neuroprotection by acetyl-L-carnitine limit an accurate designation of the most important mode of action, they are compatible with the concept that several brain injury pathways must be inhibited to optimize therapeutic efficacy., L-Acetylcarnitine (LAC, 100 mg/kg, sc), a drug commonly used for the treatment of painful neuropathies, substantially reduced mechanical allodynia in rats subjected to monolateral chronic constriction injury (CCI) of the sciatic nerve and also attenuated acute thermal pain in intact rats. In both cases, induction of analgesia required repeated injections of LAC, suggesting that the drug induces plastic changes within the nociceptive pathway. In both CCI- and sham-operated rats, a 24-day treatment with LAC increased the expression of metabotropic glutamate (mGlu) receptors 2 and 3 in the lumbar segment of the spinal cord, without changing the expression of mGlu1a or -5 receptors. A similar up-regulation of mGlu2/3 receptors was detected in the dorsal horns and dorsal root ganglia of intact rats treated with LAC for 5-7 days, a time sufficient for the induction of thermal analgesia. Immunohistochemical analysis showed that LAC treatment enhanced mGlu2/3 immunoreactivity in the inner part of lamina II and in laminae III and IV of the spinal cord. An increased mGlu2/3 receptor expression was also observed in the cerebral cortex but not in the hippocampus or cerebellum of LAC-treated animals. Reverse transcription-polymerase chain reaction combined with Northern blot analysis showed that repeated LAC injections selectively induced mGlu2 mRNA in the dorsal horns and cerebral cortex (but not in the hippocampus). mGlu3 mRNA levels did not change in any brain region of LAC-treated animals. To examine whether the selective up-regulation of mGlu2 receptors had any role in LAC-induced analgesia, ... the novel compound LY 341495, which is a potent and systemically active mGlu2/3 receptor antagonist /was used/. LAC-induced analgesia was largely reduced 45 to 75 min after a single injection of LY 341495 (1 mg/kg, ip) in both CCI rats tested for mechanical allodynia and intact rats tested for thermal pain. We conclude that LAC produces analgesia against chronic pain produced not only by peripheral nerve injury but also by acute pain in intact animals and that LAC-induced analgesia is associated with and causally related to a selective up-regulation of mGlu2 receptors. This offers the first example of a selective induction of mGlu2 receptors and discloses a novel mechanism for drug-induced analgesia., ... treatment of /rat/ astrocytes with acetyl-L-carnitine induces heme oxygenase-1 in a dose- and time-dependent manner and that this effect was associated with up-regulation of heat shock protein 60 as well as high expression of the redox-sensitive transcription factor Nrf2 in the nuclear fraction of treated cells. In addition, we show that addition of acetyl-L-carnitine to astrocytes, prior to proinflammatory lipopolysaccharide- and interferon-gamma-induced nitrosative stress, prevents changes in mitochondrial respiratory chain complex activity, protein nitrosation and antioxidant status induced by inflammatory cytokine insult. Given the broad cytoprotective properties of the heat shock response, molecules inducing this defense mechanism appear to be possible candidates for novel cytoprotective strategies. Particularly, manipulation of endogenous cellular defense mechanisms via acetyl-L-carnitine may represent an innovative approach to therapeutic intervention in diseases causing tissue damage, such as neurodegeneration. /It was hypothesized/ that maintenance or recovery of the activity of vitagenes may delay the aging process and decrease the risk of age-related diseases., Peripheral neuropathies are widespread disorders induced by autoimmune diseases, drug or toxin exposure, infections, metabolic insults or trauma. Nerve damage may cause muscle weakness, altered functionalities and sensitivity, and a chronic pain syndrome characterized by allodynia and hyperalgesia. Pathophysiological mechanisms related to neuropathic disease are associated with mitochondrial dysfunctions that lead to the activation of the apoptotic cascade. In a model of peripheral neuropathy, obtained by the loose ligation of the rat sciatic nerve (CCI), we describe a nerve apoptotic state that encompasses the release of cytochrome C in the cytosol, the activation of caspase 3, and the fragmentation of the genome. Animal treatment with acetyl-L-carnitine (ALCAR), but not with L-carnitine (L-Carn) or Gabapentin, prevents apoptosis induction. ALCAR reduces cytosolic cytochrome C and caspase 3 active fragments expression in a significant manner with respect to saline treatment. Accordingly, ALCAR treatment impairs caspase 3 protease activity, as demonstrated by reduced levels of cleaved PARP. Finally, ALCAR decreases the number of piknotic nuclei. This protection correlates with the induction of X-linked inhibitor apoptosis protein (XIAP). Taken together these results show that CCI is a valuable model to investigate neuropathies-related apoptosis phenomena and that ALCAR is able to prevent regulated cell death in the damaged sciatic nerve., For more Mechanism of Action (Complete) data for ACETYL-L-CARNITINE (11 total), please visit the HSDB record page. | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3040-38-8 | |

| Record name | Acetyl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, inner salt, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DH1W9VH8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145°C | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.